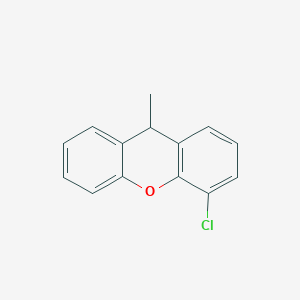
4-Chloro-9-methyl-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-9-methyl-9H-xanthene is an organic compound with the molecular formula C14H11ClO. It is a derivative of xanthene, a tricyclic aromatic compound. Xanthene derivatives are known for their diverse applications, particularly in the field of dyes and pigments due to their fluorescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-9H-xanthene typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylphenol in the presence of a catalyst such as zinc chloride or phosphoryl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-9-methyl-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield xanthone derivatives, while substitution reactions can produce various halogenated xanthenes .
Applications De Recherche Scientifique
4-Chloro-9-methyl-9H-xanthene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorescent probes for imaging and diagnostic purposes.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties
Mécanisme D'action
The mechanism of action of 4-Chloro-9-methyl-9H-xanthene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene: The parent compound of 4-Chloro-9-methyl-9H-xanthene, known for its fluorescent properties.
9,9-Dimethylxanthene: A derivative with two methyl groups, used in similar applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A more complex derivative used in coordination chemistry
Uniqueness
This compound is unique due to the presence of both a chlorine atom
Propriétés
Formule moléculaire |
C14H11ClO |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
4-chloro-9-methyl-9H-xanthene |
InChI |
InChI=1S/C14H11ClO/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-9H,1H3 |
Clé InChI |
HBMLQTYTEAKJKN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=CC=C2)Cl)OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
![8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
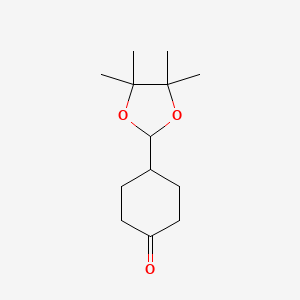

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
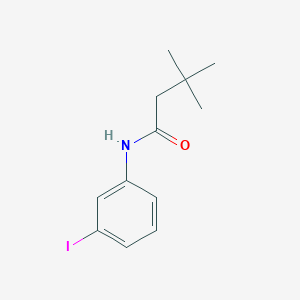
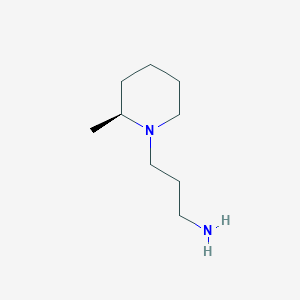
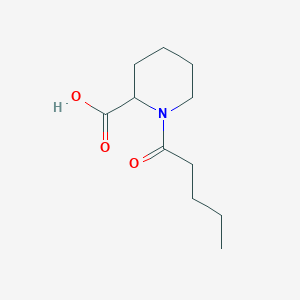

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
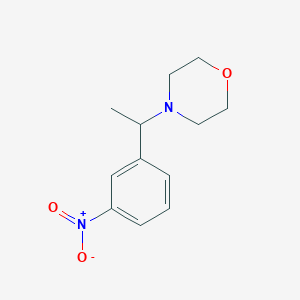
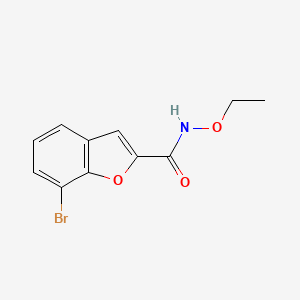
![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
